

5-Bromo-2-methylpyrimidine: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Bromo-2-methylpyrimidine**

Cat. No.: **B124572**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **5-Bromo-2-methylpyrimidine** in organic solvents. As a critical building block in the synthesis of novel drug candidates, particularly complement factor D inhibitors for treating a range of diseases, a thorough understanding of its solubility is paramount for optimizing reaction conditions, purification, and formulation.^{[1][2]} While specific quantitative solubility data is limited in publicly available literature, this guide consolidates qualitative information, presents detailed experimental protocols for determining solubility, and visualizes its role in key synthetic pathways.

Core Properties of 5-Bromo-2-methylpyrimidine

Property	Value	Source
Molecular Formula	C ₅ H ₅ BrN ₂	[1]
Molecular Weight	173.01 g/mol	[1]
Appearance	White to yellow solid	[1]
Storage Temperature	2-8°C, under inert atmosphere	[3]

Qualitative Solubility Data

5-Bromo-2-methylpyrimidine is generally described as being soluble in organic solvents. The following table summarizes the available qualitative data.

Solvent	Solubility	Source
Methanol	Soluble	[1][3]
Ethanol	Mentioned as a recrystallization solvent	[2]
Ethyl Acetate	Mentioned as a recrystallization and extraction solvent	[2][4]
Dichloromethane	Mentioned as a solvent in work-up procedures	[5]
Xylene	Mentioned as a reaction solvent	[3]
Petroleum Ether	Mentioned as an eluent in column chromatography	[3]

Experimental Protocol for Solubility Determination

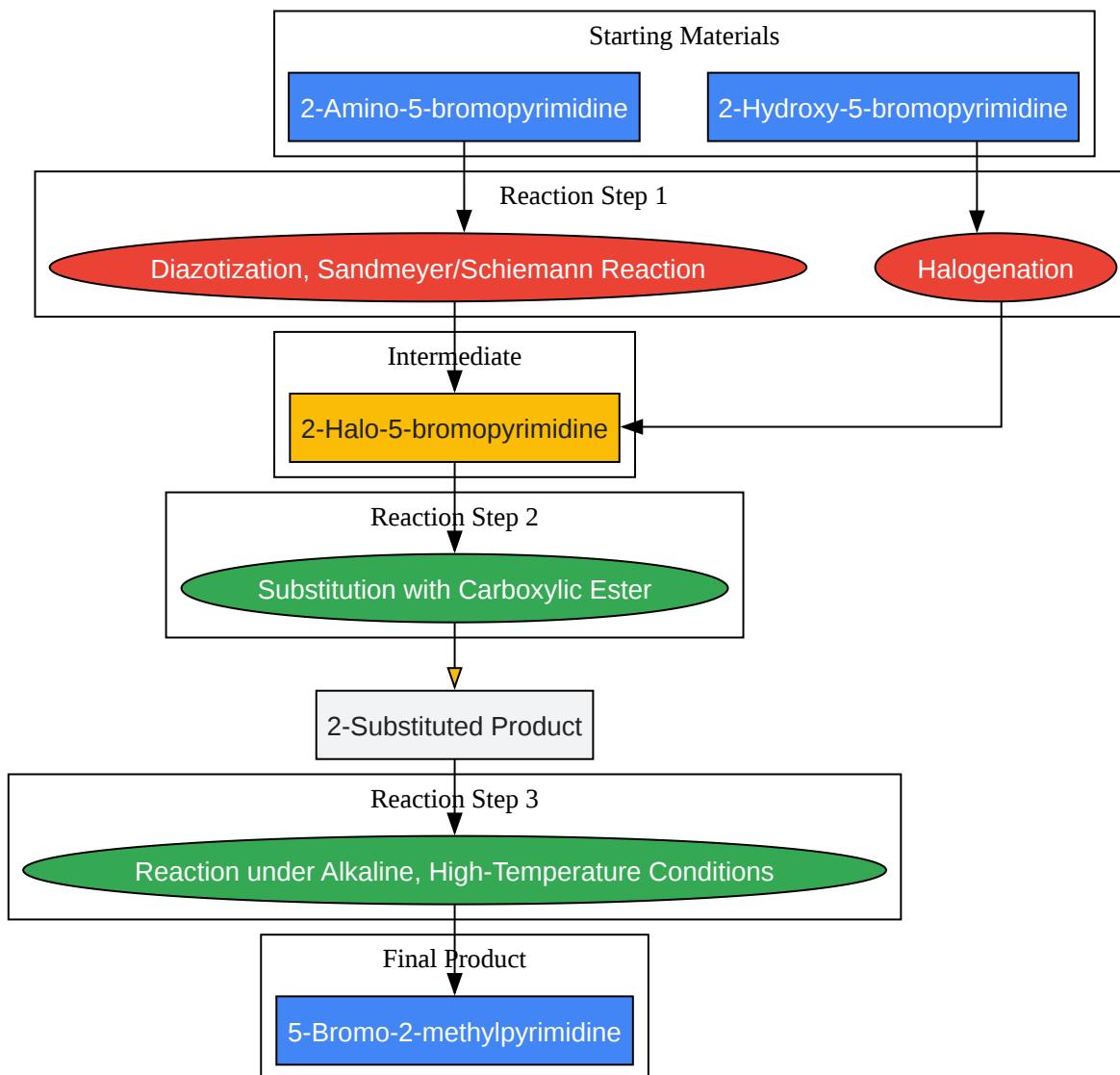
For researchers requiring precise solubility data, the following gravimetric method is a standard approach.

Objective: To determine the solubility of **5-Bromo-2-methylpyrimidine** in a specific organic solvent at a given temperature.

Materials:

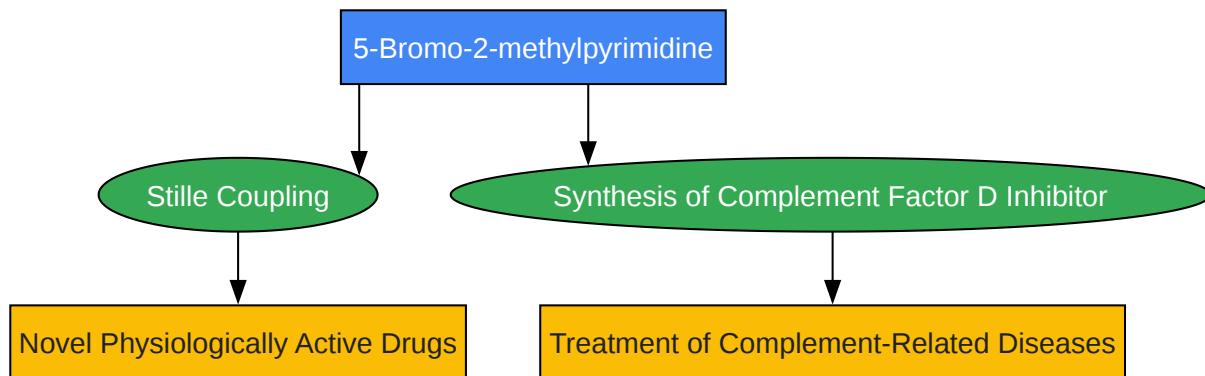
- **5-Bromo-2-methylpyrimidine**
- Selected organic solvent(s)
- Analytical balance
- Vials with screw caps

- Constant temperature shaker or water bath
- Filtration apparatus (e.g., syringe filters)
- Oven


Methodology:

- Preparation of a Saturated Solution:
 - Add an excess amount of **5-Bromo-2-methylpyrimidine** to a pre-weighed vial.
 - Add a known volume or mass of the desired organic solvent to the vial.
 - Seal the vial tightly to prevent solvent evaporation.
 - Place the vial in a constant temperature shaker or water bath and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
 - Visually confirm that excess solid remains, indicating a saturated solution.
- Sample Withdrawal and Filtration:
 - Allow the solution to settle.
 - Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibrium temperature) syringe.
 - Immediately filter the solution through a syringe filter into a pre-weighed vial. This step is crucial to remove any undissolved solid.
- Solvent Evaporation and Mass Determination:
 - Evaporate the solvent from the filtered solution in the pre-weighed vial. This can be done under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a suitable temperature may be used.

- Once the solvent is completely removed, dry the vial containing the solid residue in an oven until a constant weight is achieved.
- Weigh the vial with the dried solid.
- Calculation of Solubility:
 - Calculate the mass of the dissolved **5-Bromo-2-methylpyrimidine** by subtracting the weight of the empty vial from the final weight of the vial with the residue.
 - Express the solubility in appropriate units, such as grams per 100 mL (g/100 mL) or moles per liter (mol/L).


Synthetic Pathways and Workflows

5-Bromo-2-methylpyrimidine is a key intermediate in the synthesis of various biologically active compounds. The following diagrams illustrate its role in these processes.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **5-Bromo-2-methylpyrimidine**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine - Google Patents [patents.google.com]
- 3. 5-BROMO-2-METHYL-PYRIMIDINE CAS#: 7752-78-5 [m.chemicalbook.com]
- 4. 5-bromo-2-(trifluoromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- To cite this document: BenchChem. [5-Bromo-2-methylpyrimidine: A Technical Guide to its Solubility in Organic Solvents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b124572#5-bromo-2-methylpyrimidine-solubility-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com